
(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds with chloro- and methoxy- substituents on benzene rings, which can provide insights into the properties and behaviors of similar compounds. For instance, the paper titled "2-Chloro-N-(4-methoxyphenyl)benzamide" describes a compound with chloro- and methoxy- substituents that are close to orthogonal to each other, indicating potential steric interactions between substituents on the benzene rings.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorobenzoyl chloride with anisidine or primary amines in the presence of a solvent such as chloroform . These methods suggest that the synthesis of this compound could potentially be achieved through a similar reaction pathway, possibly involving the reaction of an appropriate chlorobenzyl chloride with a methoxybenzylamine.
Molecular Structure Analysis
The molecular structure of related compounds shows that the substituents can significantly affect the planarity and dihedral angles within the molecule. For example, in "4-Chloro-N-(2-methoxyphenyl)benzamide" , the methoxyphenyl-amide segment is almost planar, while in "2-Chloro-N-(4-methoxyphenyl)benzamide" , the chloro- and methoxy-substituted benzene rings are close to orthogonal. This suggests that in this compound, the relative positions of the chloro and methoxy groups could lead to a non-planar structure with specific dihedral angles that could be determined through crystallographic analysis.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of this compound, but they do provide information on the reactivity of similar compounds. For instance, the reaction of chloro-substituted compounds with primary amines to form indoles indicates that the amine group in the compound of interest could potentially undergo similar reactions, depending on the reaction conditions and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The presence of chloro and methoxy groups can influence the hydrogen bonding and intermolecular interactions within the crystal structure. For example, "4-Chloro-N-(2-methoxyphenyl)benzamide" forms centrosymmetric dimers through Cl⋯O interactions, while "2-Chloro-N-(4-methoxyphenyl)benzamide" forms C(4) chains augmented by weak C—H⋯O interactions. These interactions can affect the melting point, solubility, and crystal packing of the compound, suggesting that this compound may also exhibit specific intermolecular interactions that determine its physical state and solubility properties.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Agelasine Analogs : The compound has been utilized in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are important for studying variations in amino/imino tautomer ratios. These compounds are used in creating analogs of natural products with potential biological activities (Roggen & Gundersen, 2008).
- Large-Scale Pharmaceutical Manufacturing Process : It played a role in a two-step process for preparing a pharmaceutical compound, showcasing its relevance in the synthesis of complex molecules for medical applications (Shi et al., 2015).
Material Science Applications
- Modification of Hydrogels : Amine compounds, including variants similar to (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their swelling properties and thermal stability. Such modified hydrogels have potential applications in medical and environmental fields (Aly & El-Mohdy, 2015).
Pharmacology Applications
- Antimicrobial Activity : Amines and their derivatives, including those structurally related to this compound, have shown significant antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
- Anticancer Compounds : Palladium(II) and platinum(II) complexes containing benzimidazole ligands, synthesized using compounds similar to this compound, have been evaluated for their cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer drugs (Ghani & Mansour, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as 2-chlorobenzyl chloride have been used as sensory irritants to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .
Biochemical Pathways
For instance, o-chlorobenzylchloride was found to inhibit the growth of Saccharomyces cerevisiae and to lower the contents of sterols and fatty acids .
Result of Action
For example, 2-Chlorobenzyl chloride was used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUSMKUUPQSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355303 |
Source


|
| Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-70-9 |
Source


|
| Record name | N-[(2-Chlorophenyl)methyl]-4-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


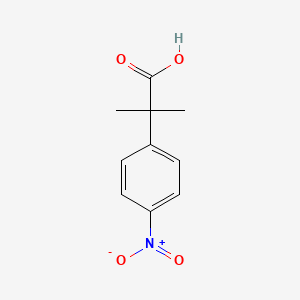

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)
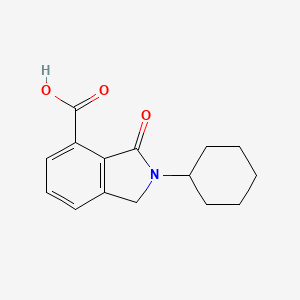
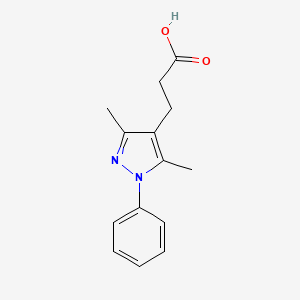
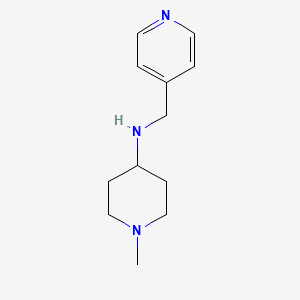
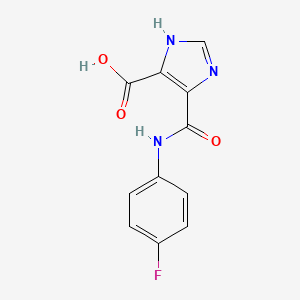
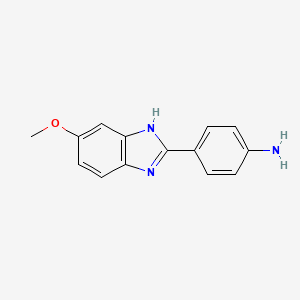
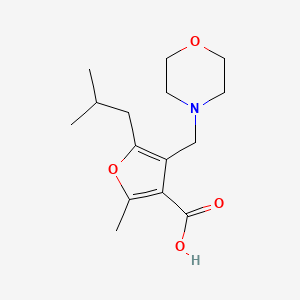
![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)
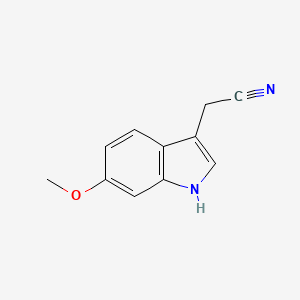
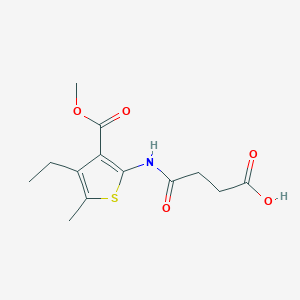
![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)